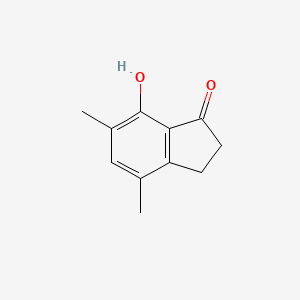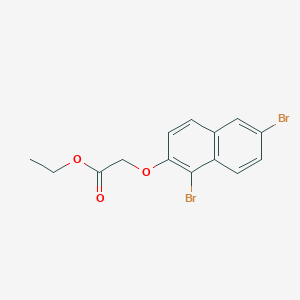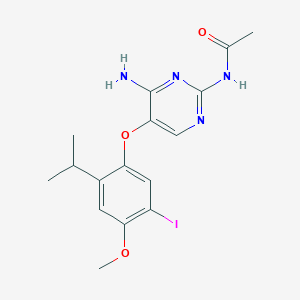![molecular formula C10H9N3S B8782766 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8782766.png)
5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene: is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-amino-1,3,4-thiadiazole with styrene under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Aplicaciones Científicas De Investigación
Chemistry: Beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound’s potential medicinal applications include its use as an antimicrobial and anticancer agent. Studies have shown that derivatives of thiadiazole exhibit significant biological activity, which can be harnessed for therapeutic purposes .
Industry: In the industrial sector, 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance .
Mecanismo De Acción
The mechanism of action of 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The compound’s structure allows it to form stable interactions with the enzyme, leading to its inhibition .
Comparación Con Compuestos Similares
- 5-Amino-1,3,4-Thiadiazole-2-Thiol
- 5-Amino-1,3,4-Thiadiazole-2-Sulfonamide
- 5-Amino-1,3,4-Thiadiazole-2-Carboxylic Acid
Uniqueness: Beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene is unique due to the presence of the styrene moiety, which imparts distinct chemical and biological properties. This structural feature allows for additional functionalization and enhances the compound’s versatility in various applications .
Propiedades
Fórmula molecular |
C10H9N3S |
|---|---|
Peso molecular |
203.27 g/mol |
Nombre IUPAC |
5-(2-phenylethenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,13) |
Clave InChI |
MFAWSDUTTXHYTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NN=C(S2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one](/img/structure/B8782690.png)










![8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8782789.png)
![Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate](/img/structure/B8782797.png)
